molecular formula C16H12N4O2S3 B3567155 3-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

3-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

Cat. No.: B3567155
M. Wt: 388.5 g/mol
InChI Key: ZHSSUZOPEYOPMK-UHFFFAOYSA-N
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Description

3-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that features a benzylsulfanyl group attached to a thiadiazole ring, which is further connected to a benzisothiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions. The resulting intermediate is then reacted with benzyl chloride to introduce the benzylsulfanyl group. This intermediate is further reacted with 1,2-benzisothiazole-1,1-dione under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its combination of a benzylsulfanyl group, a thiadiazole ring, and a benzisothiazole structure. This unique combination imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S3/c21-25(22)13-9-5-4-8-12(13)14(20-25)17-15-18-19-16(24-15)23-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSSUZOPEYOPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Reactant of Route 2
Reactant of Route 2
3-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Reactant of Route 3
3-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Reactant of Route 4
Reactant of Route 4
3-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Reactant of Route 5
Reactant of Route 5
3-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Reactant of Route 6
3-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

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